molecular formula C5H14N2O B2633460 1,3-Bis(methylamino)propan-2-ol CAS No. 83804-96-0

1,3-Bis(methylamino)propan-2-ol

Cat. No.: B2633460
CAS No.: 83804-96-0
M. Wt: 118.18
InChI Key: SJNHRPFNCJRRPT-UHFFFAOYSA-N
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Description

1,3-Bis(methylamino)propan-2-ol is a chiral organic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is a tertiary amine that contains two methylamino groups and a hydroxyl group, making it an excellent candidate for use in various chemical reactions. This compound is also known for its applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methylamino)propan-2-ol can be synthesized using various methods. One common method involves the reaction of formaldehyde and dimethylamine to produce 1,3-dimethylamino-2-propanol, which can then be further reacted with formaldehyde and methylamine to obtain this compound. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methylamino)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various amines, ketones, and substituted derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

1,3-Bis(methylamino)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of novel metallophthalocyanines, which are significant in catalysis and materials science.

    Biology: The compound has been studied for its antimicrobial, antifungal, and antiviral properties.

    Industry: It is used as a pH regulator and co-solvent in various chemical reactions, as well as in the synthesis of corrosion inhibitors and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylamino-2-propanol: Similar in structure but lacks the additional methylamino group.

    3-(Methylamino)propan-1-ol: Contains a single methylamino group and a hydroxyl group but differs in the position of the functional groups.

Uniqueness

1,3-Bis(methylamino)propan-2-ol is unique due to its dual methylamino groups and hydroxyl group, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic compounds and in applications requiring specific chemical interactions.

Properties

IUPAC Name

1,3-bis(methylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNHRPFNCJRRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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